N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group and a methylthio group attached to a nicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-chloronicotinic acid in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and chromatography for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a pre-emergent agrochemical and in organic synthesis.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as an organocatalyst in organic chemistry.
Uniqueness
N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-19-13-9(3-2-6-16-13)12(18)17-8-4-5-10(14)11(15)7-8/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKHJCNDEOIYPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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